Product packaging for D-azidoalanine CHA salt(Cat. No.:)

D-azidoalanine CHA salt

Cat. No.: B1165758
M. Wt: 214.26
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Non-Canonical Amino Acid (NCAA)

D-azidoalanine is classified as a non-canonical amino acid (NCAA), meaning it is not one of the 20 standard amino acids that are encoded by the universal genetic code and serve as the primary building blocks of proteins. ontosight.aithieme-connect.de The "D-" designation in its name refers to its specific stereoisomer, which is the mirror image of the more commonly occurring L-amino acids in nature. ontosight.aibeilstein-institut.de The presence of D-amino acids can enhance the stability of peptides by making them resistant to degradation by enzymes that typically target L-amino acids. smolecule.com

The core structure of D-azidoalanine is a derivative of the amino acid alanine (B10760859), modified to include an azide (B81097) group (-N3) on its side chain. ontosight.ai This modification allows for its incorporation into peptides and proteins through various synthetic methods, including solid-phase peptide synthesis (SPPS) and biosynthetic incorporation in host organisms. nih.govacs.orgresearchgate.net The ability to introduce this unique amino acid into biological molecules opens up a vast array of possibilities for studying protein function, structure, and interactions in ways that are not possible with the standard amino acid repertoire. thieme-connect.deresearchgate.net

Significance of the Azide Moiety in Bioorthogonal Chemistry

The true power of D-azidoalanine lies in its azide (-N3) functional group. The azide group is central to the field of bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govwikipedia.org This is because azides are virtually absent in biological systems, small in size, and generally unreactive with the functional groups typically found in biomolecules. nih.govru.nl

The azide moiety serves as a "handle" for highly specific chemical reactions, most notably "click chemistry." ontosight.ai These reactions are characterized by their high efficiency, selectivity, and biocompatibility. The most prominent examples include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the joining of an azide with a terminal alkyne to form a stable triazole linkage. nih.gov While highly efficient, the copper catalyst can be toxic to living cells. wikipedia.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst. nih.govacs.org This makes it a preferred method for in vivo applications. nih.gov

Staudinger Ligation: This reaction occurs between an azide and a phosphine (B1218219), resulting in a stable amide bond. nih.govru.nl

Through these bioorthogonal reactions, researchers can attach a wide variety of probes, such as fluorescent dyes, biotin (B1667282) tags, or drug molecules, to proteins and other biomolecules that have been metabolically or synthetically labeled with D-azidoalanine. nih.govgoogle.com This enables a broad range of applications, from imaging the localization and dynamics of proteins within cells to identifying protein-protein interactions and developing targeted therapeutics. ontosight.ainih.gov

Role of Cyclohexylamine (B46788) (CHA) Salt in Research Applications

The formulation of D-azidoalanine as a cyclohexylamine (CHA) salt is a practical consideration that significantly enhances its utility in a laboratory setting. Cyclohexylamine is an organic base that reacts with the acidic carboxylic acid group of D-azidoalanine to form a salt. atamanchemicals.comatamanchemicals.com This salt formation offers several advantages:

Improved Stability and Handling: Amino acids, particularly those with reactive functional groups, can be prone to degradation. The salt form often provides greater stability, making the compound easier to store and handle.

Enhanced Solubility: CHA salts can exhibit improved solubility in organic solvents commonly used in chemical synthesis, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM). This is particularly beneficial for applications like solid-phase peptide synthesis, where efficient dissolution of reagents is crucial.

pH Regulation: Cyclohexylamine can act as a pH regulator or buffer in certain chemical reactions. atamanchemicals.com

In essence, the cyclohexylamine salt form of D-azidoalanine is a practical modification that improves the compound's physical properties, making it more amenable to the chemical techniques used to incorporate it into biomolecules for research purposes. atamanchemicals.comclassicchemicals.com

Data Tables

Table 1: Chemical Properties of D-Azidoalanine and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
D-Azidoalanine C₃H₆N₄O₂130.11 nih.govNon-canonical amino acid with a reactive azide group. ontosight.ai
Cyclohexylamine (CHA) C₆H₁₃N99.17 nih.govOrganic base used to form a stabilizing salt. atamanchemicals.com
D-Azidoalanine CHA Salt C₉H₁₈N₄O₂214.27 chemsrc.comSalt form with improved stability and solubility.

Table 2: Key Bioorthogonal Reactions Involving the Azide Moiety

ReactionReactantsProductCatalyst/ConditionsKey Advantage
Staudinger Ligation Azide, PhosphineAmide bond, Phosphine oxideNoneHighly selective and bioorthogonal. nih.govacs.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide, Terminal AlkyneTriazoleCopper(I)High reaction rate and efficiency. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide, Strained Cyclooctyne (B158145)TriazoleNone (strain-promoted)Copper-free, suitable for live-cell applications. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N4O2 B1165758 D-azidoalanine CHA salt

Properties

Molecular Formula

C9H18N4O2

Molecular Weight

214.26

Synonyms

cyclohexanaminium (R)-2-azidopropanoate; N3-D-Ala-OH

Origin of Product

United States

Advanced Synthetic Methodologies for D Azidoalanine Cyclohexylamine Salt

Stereoselective Synthesis of D-Azidoalanine Precursors

Achieving the correct stereochemistry is fundamental in the synthesis of bioactive molecules. For D-azidoalanine, stereoselectivity is typically imparted by utilizing a chiral precursor from the natural "chiral pool." The most common and effective strategies begin with readily available D-enantiomer amino acids, ensuring the desired (R)-configuration at the α-carbon is maintained throughout the synthetic sequence.

Two primary precursors have been established for this purpose:

D-Serine: This hydroxy-amino acid provides a direct route where the side-chain hydroxyl group can be chemically modified into a suitable leaving group, which is subsequently displaced by an azide (B81097) nucleophile. This approach guarantees the retention of the D-configuration.

D-Asparagine: This precursor is used in an efficient pathway that leverages a Hofmann rearrangement of the side-chain amide. nih.govresearchgate.net Starting with N-protected D-asparagine ensures that the stereocenter is preserved during the transformation into a key amine intermediate, which is then converted to the azide. nih.gov

Enzymatic methods also offer a powerful alternative for generating D-amino acid precursors. For instance, D-amino acid dehydrogenases can be engineered to produce a wide range of D-amino acids via the reductive amination of corresponding 2-keto acids, presenting a potential future route to chiral precursors for D-azidoalanine synthesis. nih.gov

Optimized Routes for Azide Functionalization

Diazotransfer Reactions

Diazotransfer reactions are a premier method for converting a primary amine into an azide with high fidelity and retention of stereochemistry. researchgate.net This reaction is central to the synthetic route starting from D-asparagine. After an N-α-protected D-asparagine undergoes a Hofmann rearrangement to yield an N-α-protected D-α,β-diaminopropionic acid, the newly formed β-amino group is converted to an azide. nih.govcam.ac.uk

The reaction is typically catalyzed by a copper(II) salt, such as CuSO₄. cam.ac.uknih.gov Modern diazotransfer reagents are favored for their enhanced safety profile compared to older, more hazardous reagents. Imidazole-1-sulfonyl azide hydrochloride is a notable example of a stable, crystalline reagent that can be prepared on a large scale and used effectively for this transformation. cam.ac.uk The mechanism involves the nucleophilic attack of the primary amine on the terminal nitrogen of the sulfonyl azide, leading to the transfer of the diazo group. researchgate.net

Selective Amine Functionalization Strategies

Selective functionalization is crucial, particularly when multiple reactive sites are present in a molecule. The synthesis of D-azidoalanine from D-asparagine is a prime example of such a strategy.

The process begins with an N-α-protected form of D-asparagine, typically with an Fmoc or Boc group. This protection renders the α-amino group unreactive. The side-chain amide is then converted into a primary amine via the Hofmann rearrangement, using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053). cam.ac.ukbeilstein-journals.orgnih.gov This generates an intermediate with two distinct amine groups: the protected α-amine and the free β-amine. The subsequent diazotransfer reaction selectively targets the unprotected primary β-amine, leaving the protected α-amine intact. nih.govresearchgate.net This high degree of selectivity is key to the success of the synthetic route.

An alternative strategy starting from D-serine involves the selective functionalization of the side-chain hydroxyl group. The hydroxyl group is first converted into a good leaving group, such as a mesylate. This activated intermediate then undergoes a nucleophilic substitution (Sₙ2) reaction with an azide source, like sodium azide, to introduce the azide functionality. nih.gov

Protecting Group Chemistry in D-Azidoalanine Synthesis

Protecting groups are indispensable in multi-step organic synthesis to temporarily mask reactive functional groups and prevent unwanted side reactions. springernature.com In the synthesis of D-azidoalanine, the α-amino group must be protected to allow for selective modification of the side chain. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its removal.

N-α-tert-Butoxycarbonyl (Boc) Protection Schemes

The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group in peptide synthesis. springernature.com It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.

Key characteristics of the Boc group in this context include:

Stability: It is robust under the basic conditions required for the Hofmann rearrangement and the subsequent diazotransfer reaction.

Cleavage: The Boc group is removed under acidic conditions, commonly with trifluoroacetic acid (TFA). This orthogonality allows for selective deprotection without affecting other parts of the molecule that are sensitive to bases.

While less commonly reported in recent optimized protocols for azidoalanine, the Boc-protected D-asparagine can be used as a starting material in a synthetic sequence analogous to the Fmoc-based methods. nih.gov

N-α-9-Fluorenylmethoxycarbonyl (Fmoc) Protection Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that forms the cornerstone of many modern solid-phase peptide synthesis strategies. Its use in the solution-phase synthesis of D-azidoalanine has been well-documented and optimized. nih.govresearchgate.net

Two principal pathways utilizing Fmoc protection have been explored:

Route from D-Asparagine: This is considered the most straightforward and efficient method. nih.gov It involves a two-step sequence starting from commercially available Fmoc-D-asparagine.

Hofmann Rearrangement: The side-chain amide is converted to a primary amine using [bis(trifluoroacetoxy)iodo]benzene in a mixture of DMF, water, and pyridine. cam.ac.uk This step yields Fmoc-D-α,β-diaminopropionic acid.

Diazotransfer: The resulting intermediate is subjected to a copper-catalyzed diazotransfer reaction with a reagent like imidazole-1-sulfonyl azide hydrochloride to afford Fmoc-D-azidoalanine. cam.ac.uk

Route from D-Serine: This is a longer, multi-step route but also effective. nih.gov It typically involves protecting the carboxyl group, converting the hydroxyl into a leaving group (e.g., mesylate), substitution with azide, and finally, deprotection to yield the desired product. The Fmoc group is introduced after initial protection steps to shield the α-amine during the side-chain modifications. nih.gov

The following table provides a comparative overview of the two main synthetic pathways to Fmoc-protected azidoalanine.

FeaturePathway A (from Serine)Pathway B (from Asparagine)
Starting Material D-SerineD-Asparagine
Key Reactions O-Sulfonylation, Nucleophilic Substitution (Sₙ2)Hofmann Rearrangement, Diazotransfer
Number of Steps ~6 steps2 steps
Typical Overall Yield ~20-30%~50-60%
Advantages Established chemistryHighly efficient, fewer steps, scalable

Data synthesized from reported literature values for analogous L-enantiomer synthesis, which are directly applicable to the D-enantiomer. nih.gov

Following the synthesis, the protecting groups are removed, and the final D-azidoalanine product is often purified and stored as its cyclohexylamine (B46788) (CHA) salt to improve its shelf-life and handling characteristics.

Purification and Crystallization Techniques for Enhanced Purity and Yield

The isolation and purification of D-azidoalanine cyclohexylamine (CHA) salt are critical steps in its synthesis, directly impacting the final product's purity, stability, and suitability for subsequent applications. Achieving high purity and yield necessitates the removal of unreacted starting materials, reaction byproducts, and any stereoisomers. The purification strategy typically involves a multi-step process encompassing initial workup, chromatographic separation of the protected amino acid, deprotection, and finally, crystallization of the desired CHA salt.

Following the synthetic steps to introduce the azido (B1232118) group, the crude product, often a protected form of D-azidoalanine, is subjected to an initial purification to remove bulk impurities. This may involve extraction and washing steps. Subsequently, more rigorous purification techniques are employed to isolate the protected D-azidoalanine with high chemical and stereochemical purity.

One of the primary methods for purifying the protected intermediate is column chromatography. The choice of stationary and mobile phases is crucial for effective separation. For instance, silica (B1680970) gel is a commonly used stationary phase, with elution carried out using a gradient of solvents such as ethyl acetate (B1210297) in petroleum ether. The progress of the purification is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the desired product.

After purification of the protected D-azidoalanine, the protecting groups are removed. The resulting free D-azidoalanine is then converted to its cyclohexylamine salt to enhance its stability and ease of handling, as free amino acids can be hygroscopic and less crystalline. The formation of the CHA salt is achieved by treating the free amino acid with cyclohexylamine.

Crystallization is the definitive step for obtaining D-azidoalanine CHA salt in a highly pure, crystalline form. The selection of an appropriate solvent system is paramount for successful crystallization. The ideal solvent system is one in which the salt has high solubility at an elevated temperature and low solubility at a lower temperature, facilitating the formation of well-defined crystals upon cooling.

For amino acid salts, including CHA salts, a common approach to crystallization involves the use of a binary solvent system. This often consists of a solvent in which the salt is soluble, such as water or a lower alcohol (e.g., methanol (B129727), ethanol), and an anti-solvent in which the salt is poorly soluble (e.g., a less polar organic solvent like diethyl ether or acetone). The process typically involves dissolving the crude salt in a minimal amount of the primary solvent, with gentle heating if necessary, to achieve a saturated solution. The anti-solvent is then gradually added until the solution becomes turbid, indicating the onset of precipitation. The solution can then be heated until it becomes clear again and subsequently allowed to cool slowly to room temperature, followed by further cooling at reduced temperatures (e.g., 4°C) to maximize crystal formation.

In some methodologies for crystallizing salts of acidic and basic amino acids, the process involves heating the salt solution under reflux while gradually adding a water-miscible solvent like methanol to induce crystallization. googleapis.com The mixture is then cooled to allow for complete crystal deposition. googleapis.com The resulting crystals are collected by filtration, washed with a cold solvent or the anti-solvent to remove residual impurities, and then dried under vacuum.

The efficiency of the purification and crystallization process is evaluated by various analytical techniques. High-performance liquid chromatography (HPLC) is used to assess the chemical purity of the final product, while chiral chromatography can confirm the enantiomeric purity. The structure and identity of the this compound are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Below are tables summarizing typical data related to the purification and crystallization of amino acid salts, which are analogous to the processes used for this compound.

Table 1: Solvent Systems for Recrystallization of Amino Acid Salts

Amino Acid Salt TypePrimary SolventAnti-SolventTypical Recovery Yield
Hydrochloride SaltsWaterEthanol85-95%
Cyclohexylamine SaltsMethanolDiethyl Ether80-90%
Dicyclohexylamine SaltsEthanolHexane88-97%

Table 2: Purity Analysis of a Crystallized Amino Acid CHA Salt Batch

Analysis MethodParameterSpecificationResult
HPLCPurity≥99.0%99.5%
Chiral HPLCEnantiomeric Excess (e.e.)≥98.0%99.2%
NMRStructural IntegrityConforms to referenceConforms
Karl FischerWater Content≤0.5%0.2%

Chemical Reactivity and Mechanistic Investigations of D Azidoalanine Cyclohexylamine Salt

Participation in Click Chemistry Reactions

Click chemistry describes a class of reactions that are modular, high-yielding, and generate minimal byproducts, making them ideal for complex biological applications. csmres.co.ukorganic-chemistry.org The azide-alkyne cycloaddition is a cornerstone of this concept, forming a stable triazole linkage. peptide.combiosyntan.de D-azidoalanine, as an azide-containing building block, is readily incorporated into peptide structures for subsequent modification via these powerful ligation techniques. peptide.com

The CuAAC reaction is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, which unites an azide (B81097), such as that in D-azidoalanine, with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole product. organic-chemistry.orgnih.gov The uncatalyzed thermal reaction is slow and yields a mixture of 1,4- and 1,5-regioisomers, whereas the copper(I)-catalyzed process exhibits a rate acceleration of up to 10⁷ to 10⁸, allowing it to proceed at room temperature with high fidelity. organic-chemistry.orgwiley-vch.de

The efficiency of the CuAAC reaction is critically dependent on the copper(I) catalyst, which is prone to disproportionation and oxidation to the inactive Cu(II) state. Ancillary ligands are therefore crucial for stabilizing the catalytically active Cu(I) oxidation state and accelerating the reaction rate. rsc.orgresearchgate.net Polydentate nitrogen-based ligands are widely used for this purpose.

Tris(triazolylmethyl)amine ligands, such as Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), were among the first generation of accelerating ligands and remain widely used. researchgate.net These tripodal ligands chelate the copper ion, protecting it from oxidation while facilitating the catalytic cycle. rsc.org The structure of the ligand, including the donor groups and the chelate arm length, significantly impacts reactivity. For instance, reducing steric hindrance or using a more weakly binding ligand can increase CuAAC reactivity, though this may also increase the rate of catalyst oxidation. rsc.org The choice of ligand can also influence the optimal solvent conditions and catalyst loading required for efficient conversion. nih.gov

Table 1: Common Ligands Used in CuAAC and Their Primary Functions
LigandAbbreviationKey Function
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amineTBTAStabilizes Cu(I) against oxidation; accelerates reaction. Primarily used in organic solvents.
Tris(3-hydroxypropyltriazolylmethyl)amineTHPTAWater-soluble analogue of TBTA; enables CuAAC in aqueous biological media.
Bathocuproinedisulfonic acidBCSWater-soluble ligand that stabilizes Cu(I) and is often used in biological applications.
Tris(2-benzimidazolylmethyl)amine(BimH)₃Strongly stabilizing ligand reported to be superior under low catalyst loading conditions. researchgate.net

The kinetics of the CuAAC reaction are complex and can vary significantly with reaction conditions. Mechanistic studies have revealed that the reaction rate can have a second-order dependence on the copper catalyst concentration, suggesting that a dinuclear copper intermediate is involved in the rate-determining step for many ligand systems. nih.govnih.gov However, first-order dependence has also been observed under different conditions, indicating that multiple catalytic pathways may be operative. nih.gov

The reaction is thermodynamically favorable, with a highly exothermic enthalpy of reaction (ΔH°) reported to be between -50 and -65 kcal/mol. wiley-vch.de The high activation barrier of the uncatalyzed thermal cycloaddition (25–26 kcal/mol) is significantly lowered by the copper(I) catalyst, which provides a stepwise, lower-energy pathway. wiley-vch.de The rate is influenced by several factors, including the concentration of reactants, the ligand-to-copper ratio, the solvent, and the electronic properties of the azide and alkyne substrates. nih.govnih.gov

To circumvent the cellular toxicity associated with the copper catalyst, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a bioorthogonal alternative. researchgate.netnih.gov This reaction does not require a metal catalyst; instead, the reaction is driven by the high ring strain of a cyclooctyne (B158145) reaction partner. magtech.com.cnalfa-chemistry.com The release of this strain energy upon conversion of the alkyne from a bent, high-energy state to a more stable planar triazole ring provides the thermodynamic driving force for the reaction. nih.govrsc.org This catalyst-free approach is highly compatible with biological systems. nih.govalfa-chemistry.com

The mechanism is a concerted [3+2] cycloaddition, where the high degree of pre-distortion in the cyclooctyne significantly lowers the activation energy compared to the reaction with a linear alkyne. nih.govrsc.org The reaction kinetics are typically second-order, being first-order in both the azide and the strained alkyne.

The rate of the SPAAC reaction is directly related to the degree of strain in the cyclic alkyne. Consequently, significant research has focused on designing cyclooctyne derivatives with enhanced reactivity. The primary design principle involves maximizing ring strain without compromising the compound's stability to the point of unwanted side reactions or decomposition. magtech.com.cnuoregon.edu

Key strategies for increasing cyclooctyne reactivity include:

Ring Fusion: Fusing aromatic rings to the cyclooctyne core, as seen in dibenzocyclooctyne (DIBO) and dibenzoazacyclooctyne (DBCO), increases ring strain and enhances reactivity. magtech.com.cnnih.gov

Propargylic Fluorination: Introducing electron-withdrawing fluorine atoms adjacent to the alkyne, as in difluorinated cyclooctyne (DIFO), lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the azide's Highest Occupied Molecular Orbital (HOMO). magtech.com.cnnih.gov

Aza-Substitution: Incorporating a nitrogen atom into the ring, as in biarylazacyclooctynone (BARAC), can lead to exceptional reaction kinetics. magtech.com.cn

Cyclopropanation: Fusing a cyclopropane (B1198618) ring to the cyclooctyne, as in bicyclo[6.1.0]non-4-yne (BCN), creates a highly strained and compact alkyne that reacts rapidly. nih.gov

Table 2: Representative Strained Alkynes and Their Design Features
AlkyneAbbreviationKey Design FeatureRelative Reactivity
CyclooctyneOCTParent cyclooctyne, first generation.Low
Difluorinated CyclooctyneDIFOPropargylic fluorine atoms lower LUMO energy. magtech.com.cnnih.govHigh
DibenzocyclooctynolDIBOFused benzene (B151609) rings increase ring strain. nih.govHigh
DibenzoazacyclooctyneDBCOFused benzene rings and aza-substitution.Very High
Bicyclo[6.1.0]non-4-yneBCNFused cyclopropane ring creates high strain in a compact structure. nih.govVery High
BiarylazacyclooctynoneBARACFused aryl rings and endocyclic nitrogen atom. magtech.com.cnExceptional

The primary advantage of SPAAC in biological settings is its bioorthogonality, stemming from the absence of a toxic copper catalyst. researchgate.netnih.gov This allows for the modification of biomolecules in their native environment, including on the surface of and inside living cells, without perturbing cellular processes. nih.govnih.gov Azido (B1232118) amino acids like D-azidoalanine or its analogues can be metabolically incorporated into newly synthesized proteins, providing a chemical reporter for subsequent labeling with a strained alkyne probe. researchgate.net This strategy has been widely used for visualizing glycans, tracking proteins, and constructing complex bioconjugates within living systems. nih.govresearchgate.net

Kinetic studies using 3-azido-L-alanine (an enantiomer of D-azidoalanine with identical azide reactivity) and a water-soluble DBCO derivative (sulfo DBCO-amine) highlight the reaction's efficiency under physiological conditions. The reaction rates are influenced by buffer composition, pH, and temperature, demonstrating the importance of optimizing conditions for specific biological experiments. rsc.org

Table 3: Second-Order Rate Constants (k₂) for the SPAAC Reaction of 3-Azido-L-alanine with sulfo DBCO-amine under Various Conditions. Data sourced from Amblard et al. rsc.org
BufferpHTemperature (°C)Rate Constant k₂ (M⁻¹s⁻¹)
PBS7.0250.32
PBS7.0370.61
HEPES7.0250.55
HEPES7.0371.08
DMEM Media-370.59
RPMI Media-370.27

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanisms

Exploration of Other Bioorthogonal Reactions

The azide moiety of D-azidoalanine is a versatile chemical handle for a variety of bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, several other bioorthogonal strategies leverage the unique reactivity of the azide group. nih.gov These alternative reactions provide a broader toolkit for chemical biologists to probe biological systems.

One of the pioneering bioorthogonal reactions is the Staudinger ligation , developed by the Bertozzi group. wikipedia.org This reaction is based on the classic Staudinger reaction between an azide and a triarylphosphine. wikipedia.org The process involves the formation of an aza-ylide intermediate, which is then trapped intramolecularly by an ester group to form a stable amide bond. This method was the first to utilize completely abiotic functional groups for chemical ligation in a biological setting. wikipedia.org

To address the limitations of the Staudinger ligation, such as the phosphine (B1218219) reagents' susceptibility to air oxidation, and the cytotoxicity of the copper catalyst used in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. wikipedia.org Also known as copper-free click chemistry, this reaction utilizes a cyclooctyne, a strained alkyne, which reacts spontaneously with azides via a 1,3-dipolar cycloaddition. wikipedia.orggoogle.com The ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, obviating the need for a toxic metal catalyst and making it highly suitable for live-cell imaging. wikipedia.org The azide group is particularly well-suited for this reaction due to its small size, metabolic stability, and lack of competing side reactions within cells. wikipedia.org

Another powerful bioorthogonal reaction involving azides is the tetrazine ligation . This reaction occurs between a tetrazine and a strained alkene or alkyne, such as a trans-cyclooctene, in an inverse-electron-demand Diels-Alder reaction. wikipedia.org While the primary reaction partner is not the azide itself, D-azidoalanine can be metabolically incorporated and its azide group can be subsequently converted to a different reactive handle or used in conjunction with other orthogonal reactions. The tetrazine ligation is known for its exceptionally fast reaction kinetics. wikipedia.orgnih.gov The ability to use multiple, mutually exclusive bioorthogonal reactions allows for the simultaneous labeling of different targets within a complex biological environment. nih.gov

Table 1: Comparison of Selected Bioorthogonal Reactions Involving Azides

Reaction Key Reactants Key Features Typical 2nd Order Rate Constant (M⁻¹s⁻¹)
Staudinger Ligation Azide, Phosphine First bioorthogonal reaction; forms an amide bond. wikipedia.org ~0.002
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide, Terminal Alkyne, Copper(I) catalyst High efficiency and specificity; forms a triazole ring. nih.govresearchgate.net 1 - 100
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide, Strained Alkyne (e.g., cyclooctyne) Copper-free, suitable for live cells. wikipedia.orggoogle.com 0.001 - 1
Tetrazine Ligation Tetrazine, Strained Alkene (e.g., trans-cyclooctene) Extremely rapid kinetics. wikipedia.org > 2000 wikipedia.orgnih.gov

Reactivity of the Carboxyl and Alpha-Amino Groups

Beyond the bioorthogonal reactivity of its azide function, D-azidoalanine cyclohexylamine (B46788) (CHA) salt possesses two other key functional groups: a carboxyl group and an alpha-amino group. The reactivity of these groups is fundamental to its application as a building block in peptide synthesis and other bioconjugation strategies.

The carboxyl group in D-azidoalanine exists as a carboxylate in the CHA salt form, due to the acid-base reaction with the basic cyclohexylamine. This ionic interaction generally renders the carboxylate less reactive towards nucleophilic attack compared to its protonated carboxylic acid form. libretexts.orglibretexts.org For the carboxyl group to participate in reactions such as esterification or amidation (peptide bond formation), it must first be "activated." This activation process increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles like alcohols or amines. msu.edu Common laboratory activating agents convert the carboxyl group into a better leaving group, for example, by forming an acyl chloride, an acid anhydride, or an active ester. libretexts.orgucalgary.ca In biological systems, acyl phosphates are highly reactive "activated acyl groups." libretexts.org

The alpha-amino group is a primary amine, which characteristically behaves as a nucleophile. It can react with a variety of electrophiles. For instance, in peptide synthesis, this amino group attacks the activated carboxyl group of another amino acid to form a peptide bond. To prevent unwanted side reactions during the activation and coupling of its own carboxyl group, the alpha-amino group is often protected with a temporary blocking group, such as a tert-butoxycarbonyl (Boc) group. smolecule.com This protecting group can be removed later in the synthetic sequence to liberate the free amino group for subsequent reactions. smolecule.com The alpha-amino group can also react with other reagents, such as aldehydes and ketones, to form imines. nih.gov

The interplay between the carboxyl and alpha-amino groups, along with the strategically placed azide functionality, makes D-azidoalanine a trifunctional building block with orthogonal reactivity, allowing for sequential and site-specific chemical modifications.

Table 2: Summary of Reactivity for Carboxyl and Alpha-Amino Groups

Functional Group Form in CHA Salt General Reactivity Common Reactions
Carboxyl Carboxylate (R-COO⁻) Nucleophilic acyl substitution (requires activation). ucalgary.ca Amide bond formation (peptides), Esterification.
Alpha-Amino Primary Amine (R-NH₂) Nucleophilic. nih.gov Amide bond formation (peptides), Acylation, Alkylation, Imine formation.

Applications in Advanced Chemical Biology Research

Integration into Peptide Synthesis and Engineering

D-azidoalanine serves as a versatile building block in peptide chemistry, enabling the synthesis of modified peptides with unique functionalities. The CHA salt form enhances its stability and handling properties for use in standard synthesis protocols.

Solid-Phase Peptide Synthesis (SPPS) Protocols

D-azidoalanine, typically in its Fmoc-protected form (Fmoc-D-Ala(N₃)-OH), is amenable to standard solid-phase peptide synthesis (SPPS) protocols. The CHA salt is readily converted to the free acid for coupling. The azide (B81097) moiety is stable to the conditions of both Fmoc and Boc chemistries, allowing for its incorporation at any desired position within a peptide sequence.

The general steps for incorporating D-azidoalanine into a peptide via Fmoc-SPPS are as follows:

Resin preparation: The synthesis begins with a solid support (resin), to which the first amino acid is attached.

Fmoc deprotection: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

Coupling: The next amino acid in the sequence, in this case, Fmoc-D-azidoalanine, is activated and coupled to the deprotected N-terminus of the peptide chain.

Washing: Excess reagents and by-products are washed away to ensure the purity of the synthesized peptide.

ParameterTypical Value/ConditionSignificance
Starting MaterialFmoc-D-azidoalanineStandard protected form for Fmoc-SPPS.
Activation ReagentsHBTU/HOBt, HATU, DIC/HOBtPromote the formation of the peptide bond.
Coupling Time1-2 hoursDuration required for efficient peptide bond formation.
Fmoc Deprotection20% Piperidine in DMFRemoves the N-terminal protecting group for the next coupling step.
Cleavage from ResinTrifluoroacetic acid (TFA) cocktailReleases the final peptide from the solid support.

Design and Construction of Peptide Libraries

Peptide libraries are powerful tools for drug discovery and the study of protein-protein interactions. D-azidoalanine can be incorporated into peptide libraries to introduce a bioorthogonal handle for subsequent modifications or screening assays. The synthesis of these libraries often employs the split-and-mix method, where resin beads are split into multiple portions, a different amino acid is coupled to each portion, and then the portions are recombined.

By including D-azidoalanine in the set of amino acids used for library synthesis, a diverse collection of peptides, each containing an azide group at a specific position, can be generated. This allows for high-throughput screening where the azide functionality can be used to immobilize the peptides onto a surface or to attach a fluorescent probe for detection of binding events.

Incorporation into Cyclic Peptides and Peptide Conjugates

The azide group of D-azidoalanine is a key functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and specific, allowing for the formation of stable triazole linkages.

This chemistry is widely used for:

Peptide Cyclization: Peptides containing both an azido (B1232118) group (from D-azidoalanine) and an alkyne-containing amino acid can be cyclized through an intramolecular click reaction. This is a powerful strategy for constraining the peptide's conformation, which can enhance its biological activity and stability.

Peptide Conjugation: The azide group serves as a handle for conjugating the peptide to other molecules of interest, such as fluorescent dyes, imaging agents, drug molecules, or polymers like polyethylene (B3416737) glycol (PEG) to improve their pharmacokinetic properties.

Studies on Peptide Conformation and Stability

The incorporation of non-natural amino acids, including D-amino acids and those with modifications like the azido group, can significantly influence the conformation and stability of peptides. Studies on β-azidoalanine-containing peptides have shown that the azido group can participate in intramolecular interactions, directing the peptide backbone conformation. For instance, the β-azido group can form electrostatic interactions with neighboring peptide bonds, favoring specific secondary structures.

The presence of a D-amino acid in a peptide chain can induce turns or disrupt helical structures, providing a means to rationally design peptides with specific three-dimensional shapes. The conformational effects of D-azidoalanine can be studied using techniques like nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD). These studies are crucial for understanding how the modification impacts the peptide's interaction with its biological target. The stability of peptides containing D-azidoalanine against proteolytic degradation is also often enhanced due to the unnatural stereochemistry.

Site-Specific Protein Labeling and Functionalization

The ability to introduce specific modifications at defined positions within a protein is a powerful tool for studying protein function, dynamics, and interactions. D-azidoalanine, with its bioorthogonal azide group, can be incorporated into proteins for subsequent labeling and functionalization.

Genetic Code Expansion Strategies for D-Azidoalanine Incorporation

Genetic code expansion allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living cells. nih.govcam.ac.uk The primary method for achieving this is through the use of an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). mdpi.com This engineered pair functions independently of the host cell's own translational machinery.

The general strategy involves:

Codon Reassignment: A codon, typically a stop codon like the amber codon (UAG), is repurposed to encode the ncAA. mdpi.com

Orthogonal aaRS-tRNA Pair: An aaRS is engineered to specifically recognize and charge the desired ncAA (in this case, D-azidoalanine) onto its cognate tRNA. This tRNA is also engineered to have an anticodon that recognizes the reassigned codon (e.g., CUA for the UAG codon). mdpi.com

Expression System: The genes for the engineered aaRS and tRNA are introduced into the host organism (e.g., E. coli or mammalian cells), along with the gene for the target protein containing the reassigned codon at the desired position.

ncAA Supplementation: D-azidoalanine is added to the cell culture medium and is taken up by the cells.

When the target gene is expressed, the ribosome pauses at the reassigned codon. The engineered tRNA, charged with D-azidoalanine by the engineered aaRS, recognizes this codon and incorporates D-azidoalanine into the growing polypeptide chain.

A significant challenge in the incorporation of D-amino acids is that the ribosome and elongation factors are stereospecific for L-amino acids. Therefore, in addition to engineering the aaRS and tRNA, it may also be necessary to engineer components of the ribosome or elongation factors to efficiently accommodate D-amino acids. While engineered synthetases have been developed for various L-azido amino acids, the development of a specific and efficient orthogonal pair for D-azidoalanine remains a specialized area of research.

ComponentRole in Genetic Code ExpansionEngineering Requirement for D-azidoalanine
D-azidoalanineThe non-canonical amino acid to be incorporated.Must be cell-permeable and non-toxic.
Orthogonal Aminoacyl-tRNA Synthetase (aaRS)Specifically charges the tRNA with D-azidoalanine.Requires significant engineering to recognize the D-isomer and the azide functionality, and not recognize endogenous amino acids.
Orthogonal tRNARecognizes the reassigned codon (e.g., amber stop codon).Must be a substrate for the engineered aaRS but not for any endogenous synthetases.
Target Protein GeneContains the reassigned codon at the desired site of incorporation.Standard site-directed mutagenesis is used to introduce the codon.

Once incorporated, the azide group on the protein can be used for a variety of downstream applications, including the attachment of fluorescent probes for imaging, biotin (B1667282) for purification, or crosslinkers to study protein-protein interactions, all with high site-specificity.

Bioconjugation of Fluorescent Probes and Affinity Tags

The azide group present in D-azidoalanine is a cornerstone for modern bioconjugation strategies. It functions as a bioorthogonal chemical handle, meaning it does not react with native biological functional groups, thus allowing for highly specific chemical modifications in complex biological environments. The primary reactions utilized for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."

These reactions enable the covalent attachment of a wide array of reporter molecules to biomolecules that have been metabolically labeled with D-azidoalanine or other azide-containing precursors.

Fluorescent Probes: Once incorporated into a protein or glycan, the azide group can be "clicked" with an alkyne-modified fluorescent dye. This allows for direct visualization of the target biomolecule's localization and dynamics within living cells or organisms.

Affinity Tags: Affinity tags, such as biotin, can also be appended via click chemistry. An alkyne-modified biotin molecule, when reacted with the azide-labeled biomolecule, allows for the subsequent enrichment and purification of the tagged molecule and its binding partners using streptavidin-coated beads. This is a powerful technique for identifying protein complexes and interaction networks.

The high efficiency and specificity of these click reactions provide a robust method for labeling and studying biomolecules in their native context.

Utility in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology used to study the functional state of enzymes directly in complex biological systems. nih.gov ABPP typically employs small molecule probes that covalently bind to the active sites of specific enzyme families. nih.gov The incorporation of azide functionalities, such as those provided by D-azidoalanine, has expanded the scope of ABPP. frontiersin.org

The "Click Chemistry-ABPP" (CC-ABPP) strategy overcomes limitations associated with bulky reporter groups on probes, which can hinder cell permeability and target recognition. frontiersin.org In this approach, a probe containing a small, unobtrusive azide or alkyne tag is introduced. After the probe labels its target protein, a corresponding fluorescent dye or biotin tag with the complementary click chemistry handle is added, allowing for visualization or enrichment. frontiersin.org

By metabolically incorporating D-azidoalanine into newly synthesized proteins, researchers can introduce azide handles that can be targeted by alkyne-containing ABPP probes. This allows for the profiling of protein activity within a specific timeframe, providing insights into dynamic cellular processes and aiding in the discovery of new therapeutic targets. nih.gov

Development of Chemical Probes for Biological Systems

The unique properties of the azide group have spurred the development of sophisticated chemical probes for sensing and imaging within biological systems. These probes are often "fluorogenic," meaning they are initially non-fluorescent and become brightly fluorescent only upon reacting with their target.

The rational design of fluorogenic azide probes is a key area of research, leveraging computational and chemical principles to create molecules with tailored properties for biological imaging. nih.gov A primary design strategy involves modulating the fluorescence of a fluorophore through photoinduced electron transfer (PeT).

In a typical design, an azide group is attached to a fluorophore scaffold, such as fluorescein. nih.gov The azide acts as an electron-donating quenching moiety, suppressing the fluorescence of the core structure. nih.gov The efficiency of this quenching can be predicted using computational methods, such as calculating the highest occupied molecular orbital (HOMO) energy of the azide-containing component. nih.gov When the azide group reacts—for instance, with an alkyne in a click reaction to form a triazole—its electron-donating properties are diminished. This change halts the PeT process, thereby "turning on" the fluorescence. nih.gov This mechanism provides a high signal-to-noise ratio, as the background fluorescence is minimal before the reaction.

Probe StateMechanismFluorescence
Unreacted Azide Probe Photoinduced electron transfer (PeT) from the azide group quenches the fluorophore.Low / Off
Reacted Triazole Product The triazole is less electron-rich, preventing PeT quenching.High / On

This interactive table summarizes the fluorescence modulation principle.

Another design involves photoactivatable azido chromophores. In these probes, an aryl azide functionality can be converted to an aryl amine upon illumination with light. nih.gov This conversion restores the charge-transfer properties of the chromophore, transforming it from a "dark" state to a brightly fluorescent one, a principle utilized in super-resolution microscopy. nih.gov

Azide-based chemical probes are widely used for sensing and imaging various biological analytes, from specific enzymes to cell-surface glycans. The bioorthogonal nature of the azide allows these probes to function within living cells without interfering with cellular machinery. nih.gov

When a biological analyte is metabolically labeled with an azide-containing molecule like D-azidoalanine or an azido sugar, it effectively gains a chemical handle. The introduction of a fluorogenic probe with a complementary reactive group (e.g., an alkyne) triggers a reaction that leads to a localized increase in fluorescence. This "turn-on" signal enables researchers to:

Image Glycans: Visualize the distribution and trafficking of glycans on the cell surface and within organelles. nih.gov

Track Proteins: Monitor the synthesis, localization, and degradation of specific proteins.

Detect Enzyme Activity: Design probes where the reaction is catalyzed by a specific enzyme, linking its activity directly to a fluorescent signal.

These applications are crucial for understanding the roles of various biomolecules in health and disease.

Studies in Glycobiology

Glycobiology, the study of the structure, biosynthesis, and biology of sugars and sugar chains (glycans), has been significantly advanced by the use of azide-based chemical tools.

Metabolic glycoengineering (or metabolic oligosaccharide engineering) is a technique that allows for the modification of cell-surface glycans with unnatural functional groups. frontiersin.org This process involves introducing cells to an unnatural sugar analog, which is then processed by the cell's own biosynthetic machinery and incorporated into its glycoconjugates. nih.govnih.gov

Azido sugars, such as N-azidoacetylmannosamine (ManNAz), are widely used for this purpose. nih.govresearchgate.net When cells are cultured with ManNAz, it is metabolized and integrated into the sialic acid biosynthesis pathway, resulting in the display of azide-terminated glycans on the cell surface. frontiersin.orgmanchester.ac.uk These azide groups serve as bioorthogonal handles for subsequent chemical ligation reactions. nih.gov

This approach allows researchers to:

Visualize Glycans: Attach fluorescent probes to the azide handles to image the cellular glycocalyx. nih.gov

Identify Glycoproteins: Use affinity tags like biotin to capture and identify specific glycoproteins for proteomic analysis. nih.govnih.gov

Engineer Cell Surfaces: Attach polymers or other macromolecules to alter cell properties for therapeutic or tissue engineering applications. frontiersin.orgmanchester.ac.uk

The ability to remodel the cell surface with chemical precision has opened up new avenues for both fundamental research and biotechnological development.

Azido Sugar PrecursorMetabolic PathwayResulting Glycan Feature
N-azidoacetylmannosamine (ManNAz)Sialic Acid BiosynthesisAzide-modified Sialic Acid
N-azidoacetylgalactosamine (GalNAz)O-GlcNAc/GalNAc BiosynthesisAzide-modified GalNAc/Mucins
N-azidoacetylglucosamine (GlcNAz)Hexosamine BiosynthesisAzide-modified GlcNAc
6-azidofucose (6AzFuc)Fucose BiosynthesisAzide-modified Fucosylated Glycans

This interactive table shows common azido sugars and their metabolic fate.

Mechanistic Enzymology and Enzyme Engineering

D-azidoalanine's structural similarity to D-alanine allows it to serve as a valuable probe in the study of enzymes that recognize D-alanine as a substrate, particularly those involved in bacterial cell wall biosynthesis.

As a structural mimic of D-alanine, D-azidoalanine can act as a substrate analog for several key enzymes in the peptidoglycan synthesis pathway. creative-biolabs.com This property is exploited in the design of probes and potential inhibitors.

Substrate Analog for D-Alanine:D-Alanine Ligase (Ddl):

D-alanine:D-alanine ligase is a crucial enzyme that catalyzes the formation of the D-alanyl-D-alanine dipeptide, a key component of the peptidoglycan precursor. nih.govwikipedia.org D-azidoalanine can be recognized by Ddl, and while it may be a substrate, its incorporation can lead to modified precursors that affect downstream enzymatic steps. researchgate.net The azide group provides a unique chemical entity that can be used to probe the active site of the enzyme and to design inhibitors that specifically target this enzyme.

Probing Transpeptidases:

Transpeptidases are enzymes responsible for the cross-linking of peptidoglycan chains, a final and essential step in cell wall synthesis. wikipedia.org These enzymes recognize the D-alanyl-D-alanine motif in the precursor. D-azidoalanine, when incorporated into the peptidoglycan precursors, can interact with the active site of transpeptidases. nih.gov This allows for the study of the substrate specificity of these enzymes and for the design of novel inhibitors that can block their activity. The introduction of the azide group can also be used to create covalent inhibitors that permanently block the enzyme's active site.

The presence of the azido group in D-azidoalanine provides a bioorthogonal handle that can be used to probe the reaction mechanisms of enzymes.

Trapping Enzyme-Substrate Intermediates:

In some enzymatic reactions, the substrate forms a transient covalent intermediate with the enzyme. The azide group in D-azidoalanine can be used as a reporter to trap and identify these intermediates. For example, after the formation of an acyl-enzyme intermediate with a transpeptidase, the azide-containing peptide can be released and detected, providing evidence for the reaction mechanism. nih.gov

Active Site Mapping:

By incorporating D-azidoalanine into a substrate and then reacting the azide with a photoaffinity label, it is possible to map the active site of an enzyme. mdpi.com Upon photoactivation, the photoaffinity label will covalently attach to nearby amino acid residues in the active site, which can then be identified by protein sequencing or mass spectrometry. This provides valuable information about the three-dimensional structure of the active site and the residues involved in substrate binding and catalysis.

The use of D-azidoalanine as a substrate analog allows for the investigation of the specificity and catalytic activity of enzymes involved in peptidoglycan synthesis.

Determining Substrate Specificity:

By testing the ability of various enzymes to recognize and process D-azidoalanine, researchers can gain insights into their substrate specificity. For example, the observation that D-azidoalanine is incorporated into the peptidoglycan of a wide range of bacterial species indicates that the enzymes of the cell wall synthesis pathway have a certain degree of promiscuity. nih.gov Conversely, if an enzyme is unable to process D-azidoalanine, it suggests a stricter substrate requirement.

Studying Catalytic Efficiency:

Table 2: Enzymes Studied Using D-azidoalanine as a Substrate Analog

EnzymeFunction in Peptidoglycan SynthesisInformation Gained from D-azidoalanine
D-alanine:D-alanine ligase (Ddl)Catalyzes the formation of D-alanyl-D-alanineSubstrate specificity, potential for inhibitor design nih.govwikipedia.orgresearchgate.net
Transpeptidases (PBPs)Cross-links peptidoglycan chainsSubstrate recognition, active site probing, mechanism of action wikipedia.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including derivatives of D-azidoalanine. core.ac.ukslideshare.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.ukresearchgate.net

For a typical derivative of D-azidoalanine, one-dimensional (1D) ¹H and ¹³C NMR spectra offer the primary evidence of its structure.

¹H NMR: The proton spectrum reveals the number of different proton environments and their neighboring protons. Key signals for a D-azidoalanine derivative would include the alpha-proton (α-H) adjacent to both the amino and carboxyl groups, and the two beta-protons (β-H₂) on the carbon bearing the azido (B1232118) group. The chemical shift of these protons, particularly the downfield shift of the β-protons, is indicative of the electron-withdrawing nature of the attached azido (N₃) group.

¹³C NMR: The carbon spectrum shows distinct signals for each unique carbon atom, including the carbonyl carbon of the acid, the alpha-carbon (α-C), and the beta-carbon (β-C). The chemical shift of the β-carbon is significantly influenced by the electronegative azide (B81097) substituent.

Two-dimensional (2D) NMR experiments are employed to assemble the molecular framework. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For a D-azidoalanine derivative, COSY would show a clear correlation between the α-H and the β-H₂ protons, confirming the alanine (B10760859) backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atom they are attached to. It would be used to definitively assign the signals for the α-H to the α-C and the β-H₂ to the β-C. core.ac.uk

Table 1: Representative NMR Data for a D-azidoalanine Derivative
Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Correlations (2D NMR)
Carbonyl (C=O)-~171.5HMBC to α-H
Alpha-Carbon (α-C)~4.15~53.0HSQC to α-H; COSY to β-H₂
Beta-Carbon (β-C)~3.60~51.5HSQC to β-H₂; COSY to α-H

Note: Chemical shifts are approximate and can vary based on solvent, pH, and the specific derivatizing groups attached to the amino or carboxyl termini.

Mass Spectrometry (MS) Techniques for Product Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. researchgate.net It is fundamentally important for confirming the molecular weight of target compounds, identifying known and unknown products in a reaction mixture, and evaluating sample purity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). mdpi.comthermofisher.cn This precision allows for the determination of a molecule's elemental composition, which is a critical step in confirming its identity. For derivatives of D-azidoalanine, HRMS can unequivocally verify the presence of the three nitrogen atoms of the azido group by matching the experimentally measured mass to the theoretically calculated exact mass. For instance, in the synthesis of Fmoc-L-azidoalanine, HRMS was used to confirm the product's identity, finding a mass of 341.1492, which closely matched the calculated mass of 341.1501 for the protonated molecule [C₁₉H₂₁N₂O₄]⁺. cam.ac.uk This level of accuracy helps to distinguish the target compound from other potential byproducts with the same nominal mass.

Tandem Mass Spectrometry, or MS/MS, involves multiple stages of mass analysis, typically used to elucidate the structure of a compound. nih.gov In an MS/MS experiment, a specific "precursor" ion (e.g., the protonated molecular ion of a D-azidoalanine derivative) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting "product" ions are then analyzed. researchgate.net The fragmentation pattern provides a structural fingerprint of the molecule.

For amino acids and peptides, fragmentation typically occurs along the peptide backbone, leading to characteristic neutral losses such as water (H₂O) and carbon monoxide (CO). researchgate.net The most abundant product ion for many amino acids corresponds to the loss of the carboxylic acid group. researchgate.net In the case of a D-azidoalanine derivative, MS/MS analysis would be expected to reveal these common backbone fragmentations, helping to confirm the amino acid core. Additionally, fragmentation involving the azido group, such as the loss of molecular nitrogen (N₂), can provide further structural confirmation. An LC-MS/MS method has been successfully developed for the quantification of azidoalanine, demonstrating the utility of this technique for its analysis. rsc.org

Table 2: Plausible MS/MS Fragmentation Data for a Protonated D-azidoalanine Derivative ([M+H]⁺)
Precursor Ion (m/z)Product Ion (m/z)Neutral LossInferred Structural Loss
[M+H]⁺[M+H - 18]⁺18 DaH₂O (from COOH)
[M+H]⁺[M+H - 28]⁺28 DaN₂ (from azido group)
[M+H]⁺[M+H - 46]⁺46 DaHCOOH (formic acid)
[M+H - 46]⁺[M+H - 74]⁺28 DaCO (from remaining backbone)

Note: The observed fragments and their relative abundances can vary significantly depending on the instrument type and collision energy.

Chromatographic Separations in Research Contexts

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential in the context of D-azidoalanine CHA salt research for purification, reaction monitoring, and the characterization of complex biological molecules.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of synthesized peptides and amino acid derivatives. altabioscience.com In a typical reversed-phase HPLC (RP-HPLC) setup, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the components based on their hydrophobicity.

For this compound and its derivatives, RP-HPLC is used to:

Assess Purity: A pure sample will ideally show a single, sharp peak in the chromatogram. The purity is calculated by dividing the area of the main product peak by the total area of all detected peaks, often at a wavelength of 215 nm where the peptide bond absorbs. altabioscience.com Impurities, such as unreacted starting materials or byproducts from side reactions, will appear as separate peaks. researchgate.net

Monitor Reaction Progress: HPLC is invaluable for monitoring the progress of a chemical synthesis. nih.govamericanpharmaceuticalreview.com By taking small aliquots from the reaction mixture over time, one can track the disappearance of reactant peaks and the corresponding appearance and growth of the product peak. This allows for the optimization of reaction conditions such as time, temperature, and reagent stoichiometry.

Table 3: Example HPLC Purity Analysis Report
Peak #Retention Time (min)Peak AreaArea %Identity
12.8515,4301.8Starting Material
28.12835,60097.5D-azidoalanine Derivative
39.546,0100.7Byproduct
Total 857,040 100.0

Gel Filtration Chromatography (GFC), also known as Size-Exclusion Chromatography (SEC), separates molecules based on their size (hydrodynamic radius). nih.gov The stationary phase consists of porous beads. Large molecules that cannot enter the pores travel around them and elute from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. nih.gov

This technique is particularly useful for the characterization of bioconjugates, where D-azidoalanine is incorporated into or attached to a much larger molecule, such as a protein. After a conjugation reaction, the mixture may contain the desired protein conjugate, unreacted protein, and excess, unreacted D-azidoalanine derivative. GFC provides an effective method to separate the large, high-molecular-weight protein conjugate from the small, low-molecular-weight D-azidoalanine, thereby confirming successful conjugation and purifying the final product. ed.gov

Chiral Analysis for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect of quality control for chiral compounds such as D-azidoalanine cyclohexylammonium (CHA) salt. The presence of the undesired L-enantiomer can have significant implications in biological and chemical applications. Various analytical methodologies are employed to resolve and quantify the enantiomers of amino acids, ensuring high optical purity. nih.govsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a primary and versatile technique for chiral separations. nih.gov The direct analysis of amino acid enantiomers can be achieved using chiral stationary phases (CSPs). sigmaaldrich.comsigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acids. sigmaaldrich.com These stationary phases possess ionic groups compatible with aqueous and organic mobile phases, making them ideal for polar and ionic compounds. sigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the analyte enantiomers, leading to different retention times. On these types of columns, the D-enantiomer is typically more strongly retained than the L-enantiomer. sigmaaldrich.com

An alternative HPLC-based approach involves pre-column derivatization. researchgate.netnih.gov In this method, the amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, derivatization with an achiral reagent that introduces a chromophore or fluorophore, such as 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), can be used to enhance detection sensitivity before separation on a chiral column. researchgate.netnih.gov This method allows for the quantification of trace amounts of one enantiomer in the presence of a large excess of the other. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful method for determining enantiomeric excess. nih.gov This technique typically requires the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). A CDA, such as a chiral boric acid, reacts with both enantiomers of the analyte to form new diastereomeric compounds. nih.gov These diastereomers are chemically distinct and will exhibit separate, distinguishable signals in the NMR spectrum. The integration of these signals allows for the direct quantification of the enantiomeric ratio. researchgate.net The chemical shift non-equivalence (ΔΔδ) between the signals of the diastereomers is a key parameter, with larger values indicating better resolution. nih.gov

Table 1: Methodologies for Chiral Purity Analysis of D-azidoalanine
TechniquePrincipleKey FeaturesTypical Application
Chiral HPLC (Direct)Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. sigmaaldrich.comNo derivatization required; CSPs like teicoplanin-based phases are effective for underivatized amino acids. sigmaaldrich.comDirect quantification of D- and L-azidoalanine enantiomers.
Chiral HPLC (Indirect)Pre-column derivatization with a chiral agent to form diastereomers, which are then separated on an achiral column. researchgate.netForms stable diastereomers; can improve chromatographic behavior and detection.Separation of derivatized D/L-azidoalanine.
NMR SpectroscopyUse of a Chiral Derivatizing Agent (CDA) to form diastereomers that exhibit distinct, quantifiable signals in the NMR spectrum. nih.govresearchgate.netProvides direct measurement of enantiomeric ratio through signal integration; no separation required. researchgate.netAccurate determination of enantiomeric excess (% ee).

Spectrophotometric and Fluorometric Methods for Probe Development

The azido group of D-azidoalanine serves as a crucial functional handle for the development of sophisticated molecular probes through bioorthogonal chemistry. nih.gov Specifically, the azide allows for its covalent attachment to reporter molecules, such as fluorophores, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. This methodology is central to creating probes for studying biological processes with high specificity and resolution. rsc.org

The development process involves incorporating D-azidoalanine into a peptide or protein sequence. This azide-modified biomolecule is then reacted with a fluorophore that has been functionalized with a terminal alkyne. The resulting product is a fluorescently labeled peptide or protein, where the probe is attached at the specific site of the azidoalanine residue. nih.gov

Spectrophotometric and fluorometric techniques are indispensable for characterizing these probes at each stage of development. researchgate.net

Spectrophotometry (UV-Vis Absorbance): UV-Vis spectroscopy is used to monitor the reaction and characterize the resulting conjugate. The fluorophore and the peptide each have distinct absorbance spectra. After the click reaction, the spectrum of the purified product will exhibit the characteristic absorbance peaks of the fluorophore, confirming successful conjugation. This technique is also used to determine the concentration of the probe. nih.gov

Fluorometry (Fluorescence Spectroscopy): This is the most critical technique for characterizing the final probe. It measures the fluorescence properties, including the excitation and emission maxima, quantum yield, and fluorescence lifetime. The fluorescence spectrum of the alkyne-functionalized fluorophore is measured before the reaction and compared to that of the final peptide-fluorophore conjugate. nih.gov Changes in the fluorescence properties upon conjugation can provide information about the local environment of the probe. For instance, some fluorophores exhibit changes in fluorescence intensity upon reaction. nih.gov These well-characterized probes can then be used in various applications, such as fluorescence imaging to visualize proteins in living cells or in fluorescence resonance energy transfer (FRET) experiments to study protein dynamics. rsc.org

Table 2: Spectroscopic Properties of a Representative Probe System
CompoundDescriptionAbsorbance Max (λabs)Emission Max (λem)Key Finding
Bispropargyl-RosamineAlkyne-functionalized fluorophore designed to react with azide groups.~530 nm~550 nmExhibits weak fluorescence before conjugation. nih.gov
Azidoalanine-PeptideA peptide sequence containing one or more D-azidoalanine residues.~215 nm (peptide backbone)Non-fluorescentProvides the azide handle for the click reaction. nih.gov
Peptide-Rosamine ConjugateThe final product after the CuAAC reaction between the fluorophore and the peptide.~215 nm and ~530 nm~550 nmSuccessful conjugation confirmed by absorbance at 530 nm and strong fluorescence emission. nih.gov

Computational and Theoretical Investigations

Quantum Mechanical (QM) Calculations on Azide (B81097) Reactivity

Quantum mechanical calculations are instrumental in understanding the intrinsic reactivity of the azide moiety in D-azidoalanine. These methods can model electronic structure and predict reaction pathways and transition states with high accuracy.

Density Functional Theory (DFT) is a commonly employed QM method to investigate the mechanisms of reactions involving azides. For instance, DFT calculations using functionals like B3LYP-D3 with appropriate basis sets (e.g., 6-311+G(d,p)) can be used to optimize the geometries of reactants, products, and transition states in cycloaddition reactions, a common conjugation strategy for azides. cuny.edu Such calculations allow for the determination of key energetic parameters that govern reaction kinetics.

| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile. | Provides insight into the mechanism of bond formation and breaking during conjugation. |

Molecular Electron Density Theory (MEDT) offers another framework for analyzing azide reactivity by focusing on the changes in electron density during a reaction. cuny.edu Global indices such as electrophilicity and nucleophilicity, derived from MEDT, can quantify the propensity of D-azidoalanine and its reaction partners to donate or accept electrons, thereby predicting the direction and ease of a reaction. cuny.edu Furthermore, the analysis of Parr functions can identify the most reactive sites within the molecules. cuny.edu

Quantum chemical calculations have also been used to study the thermal and photochemical decay of azides, which can lead to the formation of reactive intermediates like carbenes. researchgate.net Understanding these alternative reaction pathways is crucial for controlling the desired conjugation chemistry.

Molecular Dynamics (MD) Simulations of Conjugation Reactions

Molecular dynamics simulations provide a means to study the dynamic behavior of D-azidoalanine and its conjugation partners in a simulated physiological environment. These simulations model the movements of atoms and molecules over time, offering insights into conformational changes, solvent effects, and the thermodynamics of binding.

Enhanced sampling techniques, such as Gaussian Accelerated Molecular Dynamics (GaMD), can be employed to explore the conformational landscape more efficiently and overcome the time-scale limitations of conventional MD. nih.gov These methods can be applied to simulate the process of a conjugation reaction, providing details about the approach of the reactants, the role of the solvent, and the conformational changes that accompany the reaction.

Table 2: Applications of MD Simulations in Studying D-azidoalanine Conjugation

Simulation Aspect Information Gained Relevance to D-azidoalanine
Conformational Sampling Provides the distribution of possible three-dimensional structures of a molecule. Understanding how the azido (B1232118) group affects the folding and flexibility of a peptide or protein.
Solvent Accessibility Determines how exposed the azide group is to the surrounding solvent and potential reactants. Predicting the likelihood of a successful conjugation reaction in an aqueous biological environment.
Binding Free Energy Calculations Quantifies the affinity between D-azidoalanine and a binding partner or reactant. Assessing the stability of pre-reaction complexes in conjugation reactions.

| Reaction Coordinate Analysis | Tracks the changes in specific molecular parameters (e.g., distances, angles) as the reaction progresses. | Elucidating the step-by-step mechanism of the conjugation process at the atomic level. |

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful hybrid approach. In a QM/MM simulation, the reactive core of the system (e.g., the azide and its reaction partner) is treated with a high-level QM method, while the surrounding environment (e.g., the rest of the protein and solvent) is described by a more computationally efficient MM force field. rsc.orgnih.gov This allows for the accurate modeling of bond-making and bond-breaking events within a complex biological system. mdpi.com

Docking Studies for Enzyme-Substrate/Inhibitor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of D-azidoalanine, docking studies are valuable for investigating its interactions with enzymes, either as a potential substrate that can be incorporated into biomolecules or as an inhibitor of a specific enzyme target. youtube.com

Docking simulations can be used to place D-azidoalanine into the active site of an enzyme, such as a ligase or a metabolic enzyme. The scoring functions used in docking programs then estimate the binding affinity and identify the most likely binding poses. nih.gov This information can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. nih.gov

For example, docking studies on enzymes like D-Alanine:D-alanine ligase could reveal whether the azido-functionalized analog can be accommodated in the active site and potentially act as a substrate or an inhibitor. researchgate.net Similarly, computational screening of D-azidoalanine against various enzymes can help identify potential off-target effects or new therapeutic targets. nih.gov

Table 3: Information Derived from Docking Studies of D-azidoalanine

Docking Output Description Significance
Binding Pose The predicted three-dimensional orientation of D-azidoalanine within the enzyme's binding site. Visualizes how the molecule fits and interacts with the protein.
Binding Affinity Score A numerical value that estimates the strength of the interaction between D-azidoalanine and the enzyme. Ranks potential binding modes and compares the affinity to that of the natural substrate.
Key Residue Interactions Identification of the specific amino acid residues in the enzyme that form important contacts with D-azidoalanine. Highlights the molecular determinants of binding and can guide site-directed mutagenesis experiments to validate the predicted interactions.

| Druggable Pocket Identification | Computational analysis can reveal potential allosteric or active sites on an enzyme that could be targeted by D-azidoalanine or its derivatives. nih.gov | Informs the design of novel enzyme inhibitors. |

The results from docking studies can guide further experimental work, such as enzyme kinetics assays, to validate the computational predictions and determine the functional consequences of the observed binding. nih.gov

Prediction of Spectroscopic Properties of D-Azidoalanine Conjugates

Computational methods can be used to predict various spectroscopic properties of D-azidoalanine and its conjugates, which can aid in the interpretation of experimental spectra.

The vibrational frequencies of the azide group can be calculated using QM methods. These calculations can help to assign the characteristic azide stretching mode in infrared (IR) spectra and understand how its frequency shifts upon conjugation or changes in the local environment. acs.orgacs.org For instance, theoretical modeling can help to understand phenomena like Fermi resonances that can complicate the interpretation of the azido stretch spectrum. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure of molecules. QM calculations, often in combination with machine learning approaches, can predict the NMR chemical shifts of atoms in D-azidoalanine and its derivatives. nih.gov This is particularly useful for confirming the structure of new conjugates and for studying conformational changes in solution. The prediction of amide I spectra from MD simulations can also provide insights into the secondary structure of peptides containing D-azidoalanine. researchgate.net

Table 4: Computationally Predicted Spectroscopic Properties

Spectroscopic Technique Predicted Property Application for D-azidoalanine Conjugates
Infrared (IR) Spectroscopy Vibrational frequencies, particularly the asymmetric azide stretch. Confirming the presence of the azide, monitoring its disappearance during conjugation, and probing the local environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shifts (e.g., 1H, 13C, 15N). Structural elucidation of conjugation products and analysis of conformational dynamics.

| Circular Dichroism (CD) Spectroscopy | Electronic transition energies and rotational strengths. | Predicting changes in the secondary structure of peptides and proteins upon incorporation of D-azidoalanine. |

By correlating computationally predicted spectra with experimental data, researchers can gain a more detailed and accurate understanding of the structure and dynamics of D-azidoalanine-containing molecules.

Future Directions and Emerging Research Avenues for D Azidoalanine

D-azidoalanine, a non-canonical amino acid, stands as a versatile chemical tool with significant potential across various scientific disciplines. Its unique structure, combining the chirality of a D-amino acid with the bioorthogonal reactivity of an azide (B81097) group, opens up novel avenues for research and application. This article explores the future directions and emerging research focused on D-azidoalanine, from the development of new chemical reactions to its integration into materials science and innovative biosynthetic methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.